sodium 8-Br-cAMP
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Overview
Description
Sodium 8-Bromoadenosine-3’,5’-cyclic monophosphate: is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). It is more resistant to phosphodiesterases than cAMP and preferentially activates cAMP-dependent protein kinase (PKA) . This compound is widely used in scientific research due to its stability and ability to mimic the effects of cAMP in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 8-Bromoadenosine-3’,5’-cyclic monophosphate involves the bromination of adenosine-3’,5’-cyclic monophosphate. The reaction typically uses bromine or N-bromosuccinimide as the brominating agent . The reaction is carried out in an aqueous solution at a controlled temperature to ensure selective bromination at the 8-position of the adenine ring .
Industrial Production Methods: Industrial production of sodium 8-Bromoadenosine-3’,5’-cyclic monophosphate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions: Sodium 8-Bromoadenosine-3’,5’-cyclic monophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Substitution: The bromine atom at the 8-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide results in the formation of 8-azidoadenosine-3’,5’-cyclic monophosphate .
Scientific Research Applications
Sodium 8-Bromoadenosine-3’,5’-cyclic monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the properties and reactions of cyclic nucleotides.
Industry: It is employed in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
Sodium 8-Bromoadenosine-3’,5’-cyclic monophosphate exerts its effects by mimicking the action of cAMP. It activates cAMP-dependent protein kinase (PKA) by binding to the regulatory subunits, causing the release of active catalytic subunits . This activation leads to the phosphorylation of various target proteins, which in turn modulate numerous cellular processes, including gene expression, metabolism, and cell cycle progression .
Comparison with Similar Compounds
- 8-Chloroadenosine-3’,5’-cyclic monophosphate
- 8-Phenylthioadenosine-3’,5’-cyclic monophosphate
- 8-Azidoadenosine-3’,5’-cyclic monophosphate
Comparison: Sodium 8-Bromoadenosine-3’,5’-cyclic monophosphate is unique due to its increased resistance to phosphodiesterases and its ability to selectively activate PKA . Compared to other analogs, it offers greater stability and membrane permeability, making it a preferred choice in many research applications .
Properties
Molecular Formula |
C10H11BrN5NaO6P+ |
---|---|
Molecular Weight |
431.09 g/mol |
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H11BrN5O6P.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);/q;+1/t3-,5-,6-,9-;/m1./s1 |
InChI Key |
DMRMZQATXPQOTP-GWTDSMLYSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O.[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O.[Na+] |
Origin of Product |
United States |
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